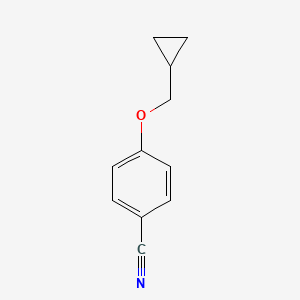

4-(Cyclopropylmethoxy)benzonitrile

描述

Overview of Benzonitrile (B105546) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzonitrile and its derivatives are a well-established class of organic compounds that feature a cyano (-C≡N) group attached to a benzene (B151609) ring. chemicalbook.com This structural motif imparts a range of useful chemical properties, making them valuable intermediates in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, providing a versatile handle for the construction of more complex molecules. google.com

In the realm of medicinal chemistry, the benzonitrile unit is present in a multitude of pharmaceutical agents. Its inclusion in a drug's structure can influence its physicochemical properties, such as polarity and ability to participate in hydrogen bonding, which are critical for biological activity. Benzonitrile derivatives have been investigated for a wide array of therapeutic applications, including as anticancer and anti-inflammatory agents. The versatility of the benzonitrile core makes it a privileged scaffold in the design and synthesis of new therapeutic candidates.

Significance of the Cyclopropylmethoxy Moiety in Chemical Structures

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a fascinating and increasingly utilized substituent in medicinal chemistry. When incorporated into a molecule as a cyclopropylmethoxy group (-OCH2-c-C3H5), it can confer several advantageous properties. The compact and rigid nature of the cyclopropyl ring can help to lock in a specific conformation of a molecule, which can lead to enhanced binding affinity for its biological target.

Furthermore, the cyclopropyl group is known to improve the metabolic stability of drug candidates. Its strained ring system makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation in the body. This can lead to an increased half-life and improved pharmacokinetic profile of a drug. The inclusion of the cyclopropylmethoxy moiety is a strategic design element aimed at enhancing potency and optimizing drug-like properties.

Research Trajectory and Emerging Applications of 4-(Cyclopropylmethoxy)benzonitrile

Given the established importance of both the benzonitrile core and the cyclopropylmethoxy group, the research trajectory for this compound is poised to explore its potential in medicinal chemistry and materials science. While specific studies on this compound are not yet widely published, the known biological activities of structurally related compounds offer valuable insights into its potential applications.

For instance, compounds containing a cyclopropylmethylamino group attached to a benzonitrile core have been investigated for their potential in treating neurological disorders and cancer. It is therefore plausible that this compound could be a valuable building block or lead compound in the development of novel therapeutics in these areas. The ether linkage in the cyclopropylmethoxy group may offer different pharmacokinetic properties compared to an amino linkage, providing an avenue for fine-tuning the molecule's behavior in biological systems.

The synthesis of this compound would likely involve the reaction of 4-cyanophenol with a cyclopropylmethyl halide in the presence of a base. This straightforward synthetic accessibility further enhances its appeal as a target for research and development.

Chemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.22 g/mol |

Structure

3D Structure

属性

IUPAC Name |

4-(cyclopropylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFJPOSRSRESGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651430 | |

| Record name | 4-(Cyclopropylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019619-83-0 | |

| Record name | 4-(Cyclopropylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Alkylation Reactions for the Introduction of the Cyclopropylmethoxy Group

A prominent method for synthesizing 4-(cyclopropylmethoxy)benzonitrile is through the alkylation of a hydroxyl-substituted benzonitrile (B105546). This approach leverages the nucleophilic character of the phenoxide ion to displace a leaving group on a cyclopropylmethyl electrophile.

In a common and effective procedure, 4-hydroxybenzonitrile is treated with cyclopropylmethyl bromide. The reaction is typically facilitated by a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the hydroxyl group of 4-hydroxybenzonitrile to form a phenoxide ion. This potent nucleophile then attacks the cyclopropylmethyl bromide in a Williamson ether synthesis, displacing the bromide and forming the desired ether linkage. The reaction proceeds as follows:

Reaction Scheme: HO-C₆H₄-CN + Br-CH₂-c-C₃H₅ + K₂CO₃ → c-C₃H₅-CH₂-O-C₆H₄-CN + KBr + KHCO₃

This method is advantageous due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions.

Table 1: Reaction Parameters for Alkylation of 4-hydroxybenzonitrile

| Parameter | Condition |

|---|---|

| Substrate | 4-hydroxybenzonitrile |

| Reagent | Cyclopropylmethyl bromide |

| Base | Potassium carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature to 80 °C |

Alkylation Reactions for the Introduction of the Cyclopropylmethoxy Group

Cyanation Reactions for Benzonitrile Moiety Formation

An alternative direct approach involves the introduction of the nitrile group onto an aromatic ring that already possesses the cyclopropylmethoxy substituent. This is typically achieved through palladium-catalyzed cyanation reactions, which have become a powerful tool in modern organic synthesis.

Starting from 4-(cyclopropylmethoxy)bromobenzene, the nitrile group can be introduced using a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst. nih.govgoogle.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and yield.

Reaction Scheme: c-C₃H₅-CH₂-O-C₆H₄-Br + Zn(CN)₂ --(Pd catalyst)--> c-C₃H₅-CH₂-O-C₆H₄-CN + ZnBr₂

This transformation is particularly useful when the corresponding bromo-substituted precursor is more accessible or when direct alkylation of 4-hydroxybenzonitrile proves to be challenging.

Medicinal Chemistry and Pharmacological Investigations

Target Identification and Mechanism of Action Studies

Research into the pharmacological potential of compounds structurally related to 4-(Cyclopropylmethoxy)benzonitrile has identified several key protein targets. These investigations have primarily focused on enzyme and kinase inhibition, revealing mechanisms that could be harnessed for therapeutic benefit in various diseases, including infectious diseases and cancer.

Kinase Inhibition Profiles

While this compound itself is not a primary kinase inhibitor, its structural elements have been incorporated into more complex molecules that demonstrate inhibitory activity against several kinases. The following sections detail the inhibition profiles of these derivative compounds.

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are noncanonical IKK family members that play a crucial role in inflammatory signaling pathways and have been implicated in oncogenesis. researchgate.net The development of inhibitors for these kinases is an active area of research. Although direct derivatives of this compound as TBK1/IKKε inhibitors are not prominently featured in the literature, other compounds with different core structures have been identified as potent inhibitors of these kinases. For instance, Amlexanox is a specific inhibitor of TBK1 and IKKε, acting by competing for ATP-binding to the enzymes. invivogen.com Other potent inhibitors include BAY-985, a highly selective dual inhibitor of TBK1 and IKKε. acs.orgacs.org

| Compound Name | Target Kinase | IC50 (nM) |

| TBK1/IKKε-IN-5 | TBK1 | 1.0 |

| TBK1/IKKε-IN-5 | IKKε | 5.6 |

| BAY-985 | TBK1 | 2 |

| BAY-985 | IKKε | 2 |

| MRT67307 | TBK1 | 19 |

| MRT67307 | IKKε | 160 |

| BX-795 | TBK1 | 6 |

| BX-795 | IKKε | 41 |

The IκB kinase β (IKK-β) is a key regulator of the NF-κB signaling pathway, which is central to inflammation, immune responses, and cell survival. nih.gov Inhibition of IKK-β can block the activation of NF-κB, making it a therapeutic target for inflammatory diseases and cancer. researchgate.netnih.gov While specific derivatives of this compound targeting IKK-β are not widely reported, various other chemical entities have been developed as IKK-β inhibitors. For example, Ertiprotafib has been identified as an inhibitor of IKK-β. medchemexpress.com

| Compound Name | Target Kinase | IC50 (nM) |

| LY2409881 | IKK-2 | 30 |

| IKK-16 | IKK-2 | 40 |

| MLN120B | IKKβ | 45 |

| TPCA-1 | IKK-2 | 17.9 |

The proto-oncogene c-Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, playing a significant role in tumor development, progression, and metastasis. nih.gov Consequently, c-Src is a well-established target for anticancer drug development. nih.gov Although direct derivatives of this compound are not the most prominent c-Src inhibitors, the broader class of benzonitrile-containing compounds has been explored. For example, bosutinib, a quinolinecarbonitrile derivative, is a potent inhibitor of c-Src. nih.gov The development of selective c-Src inhibitors remains an important goal in cancer therapy. researchgate.netnih.gov

| Compound Name | Target Kinase | IC50 (nM) |

| Bosutinib | c-Src | 1.2 |

| WH-4-124-2 | c-Src | (nanomolar potency) |

A significant application of this compound in medicinal chemistry is as a starting material for the synthesis of inhibitors of Polyketide Synthase 13 (Pks13) from Mycobacterium tuberculosis. nih.gov Pks13 is essential for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. acs.orgnih.gov The thioesterase (TE) domain of Pks13 has been identified as a key target for antitubercular drug discovery. nih.govresearchgate.net

Researchers have synthesized a novel series of oxadiazole-based Pks13 inhibitors, where this compound is a key building block. nih.gov These compounds have demonstrated potent antitubercular activity, with minimum inhibitory concentrations (MIC) often below 1 μM. nih.govnih.gov The development of these inhibitors was guided by structural information and aimed to overcome the limitations of earlier benzofuran-based inhibitors. nih.govcornell.edu

| Compound Series | Target Enzyme | Activity |

| Oxadiazole derivatives | Pks13 Thioesterase Domain | MIC < 1 μM |

Enzyme Inhibition and Ligand-Protein Interactions

The study of ligand-protein interactions is fundamental to understanding the mechanism of action of enzyme inhibitors. For the oxadiazole series of Pks13 inhibitors derived from this compound, structural studies have been crucial. X-ray co-crystal structures have revealed that these inhibitors bind within the thioesterase domain of Pks13. acs.org This binding occurs in a distinct mode compared to other inhibitor series, such as the benzofurans. nih.govacs.org The specific interactions between the inhibitor and the amino acid residues of the enzyme's active site are key to its inhibitory potency. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The conformational rigidity of the inhibitor scaffold can also play a role in enhancing these interactions. nih.gov

Interaction with Molecular Targets (e.g., enzymes)

While direct enzymatic inhibition data for this compound is not extensively documented in public literature, its derivatives have been investigated for their effects on several important enzyme classes. The benzonitrile (B105546) group can act as a polar, hydrogen bond acceptor, while the cyclopropylmethoxy group provides a non-polar, sterically defined element that can fit into hydrophobic pockets of enzyme active sites.

Derivatives have been synthesized to target enzymes such as:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels.

Amine Oxidase, Copper Containing 3 (AOC3): An enzyme involved in inflammatory processes and leukocyte trafficking.

Carbonic Anhydrases (CA): Metalloenzymes that are targets for various therapeutic areas. google.com

Dipeptidyl Peptidase-4 (DPP-4): A therapeutic target for type 2 diabetes.

The versatility of the this compound scaffold allows for systematic modifications to achieve desired potency and selectivity against these and other enzymatic targets.

AOC3 Inhibition by Derivatives

Amine Oxidase, Copper Containing 3 (AOC3), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Vascular Adhesion Protein-1 (VAP-1), is a dual-function enzyme and adhesion protein implicated in the pathology of inflammatory diseases and diabetic complications. Inhibition of AOC3 can reduce leukocyte recruitment to sites of inflammation, making it an attractive therapeutic target.

GPCR Ligand Binding and Modulation

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. nih.gov They are involved in nearly every physiological process. The structural motifs of this compound could theoretically be incorporated into ligands for GPCRs, with the aromatic benzonitrile portion interacting with the receptor's transmembrane domains and the cyclopropylmethoxy group extending into a hydrophobic pocket.

However, based on available scientific literature, there is no significant body of research focused on this compound or its direct derivatives as ligands for G-protein coupled receptors. The investigation of this compound family has predominantly been directed towards enzyme inhibition rather than GPCR modulation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For derivatives of this compound, SAR studies focus on how modifications to its core components affect target potency and selectivity.

Influence of Cyclopropylmethoxy Moiety on Biological Activity

The cyclopropyl (B3062369) group is a "bioisostere" of other small alkyl groups and double bonds, but with unique properties. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target. This reduction in conformational flexibility can lead to a favorable entropic profile upon binding. mdpi.com

| Moiety Modification | General Impact on Biological Activity | Rationale |

| Cyclopropylmethoxy | Often confers high potency | Rigid structure pre-organizes the ligand for optimal binding in a hydrophobic pocket. |

| Isopropylmethoxy | Reduced potency | Increased steric bulk and flexibility may lead to less favorable interactions. |

| Cyclobutylmethoxy | Variable, often lower potency | Larger ring may not fit optimally into the binding site designed for the smaller cyclopropyl group. |

| Phenyl (as a replacement) | Significantly altered activity | Introduces different electronic and steric properties, changing the binding mode entirely. |

This table illustrates general principles of SAR for the cyclopropylmethoxy moiety based on findings in medicinal chemistry.

Impact of Benzonitrile Framework Substitutions on Potency and Selectivity

The benzonitrile framework is a key interaction domain. The nitrile group (–C≡N) is a strong electron-withdrawing group and a weak hydrogen bond acceptor. Substitutions on the benzene (B151609) ring can dramatically alter a derivative's pharmacological profile.

SAR studies on various benzonitrile-containing inhibitors have revealed several key principles:

Position of Substitution: The placement of substituents (ortho, meta, or para to the nitrile or the ether linkage) is critical and can dictate selectivity between different enzyme isoforms or receptor subtypes.

Electronic Effects: Electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) can modulate the pKa of the molecule and its ability to interact with charged residues in the binding site.

Steric Effects: The size and shape of substituents influence how the molecule fits into the target's binding pocket. Bulky groups can either enhance binding through van der Waals interactions or cause steric clashes that reduce affinity.

| Ring Substitution Pattern | Effect on Potency/Selectivity | Example from Related Compound Classes |

| No additional substitution | Baseline activity | The unsubstituted phenyl ring serves as the foundational pharmacophore. |

| Small, lipophilic group (e.g., -CH₃) | May increase potency | Enhances binding in hydrophobic sub-pockets. |

| Halogen (e.g., -F, -Cl) | Can increase potency and improve metabolic stability | Modifies electronic properties and can form specific halogen bonds. |

| Hydrogen-bond donor/acceptor (e.g., -NH₂, -OH) | Can significantly increase potency if a complementary residue is in the binding site | Forms specific, strong interactions with the target protein. |

This table represents generalized SAR findings for substitutions on a benzonitrile ring, drawn from broader medicinal chemistry research.

Derivatization Strategies for Enhanced Pharmacological Effects

Building on SAR insights, medicinal chemists employ several strategies to enhance the pharmacological effects of derivatives based on the this compound scaffold.

Scaffold Hopping and Bioisosteric Replacement: The benzonitrile group might be replaced with other heterocycles (e.g., pyridine (B92270), pyrimidine, benzimidazole) to improve properties like solubility, metabolic stability, or to explore new binding interactions. Similarly, the nitrile itself can be replaced with other hydrogen bond acceptors like a carboxamide or a sulfonamide.

Introduction of Solubilizing Groups: To improve pharmacokinetic properties, polar groups (e.g., morpholine, piperazine) can be added, often at a position on the benzonitrile ring that projects out towards the solvent-exposed region of the binding site.

Conformational Restriction: In addition to the inherent rigidity of the cyclopropyl group, other rigid linkers or ring systems can be introduced. For instance, fusing the benzonitrile ring with another ring to create a bicyclic system (like quinazoline (B50416) or isoindolinone) can further restrict conformational freedom and enhance binding affinity. nih.gov

Multi-target Ligand Design: Derivatization can aim to create a single molecule that inhibits multiple targets simultaneously. For example, a derivative might be designed to inhibit both an enzyme and a receptor involved in a particular disease pathway, potentially leading to synergistic therapeutic effects.

These strategies showcase the utility of this compound as a versatile template for the rational design of novel therapeutic agents.

Introduction of Heterocyclic Rings (e.g., pyrazole (B372694), oxadiazole, piperidine)

The incorporation of heterocyclic rings, such as pyrazole, oxadiazole, and piperidine (B6355638), into the this compound framework can significantly influence the compound's biological activity.

Pyrazole Derivatives: Pyrazole and its derivatives are well-established pharmacophores known for a wide range of biological activities, including anti-inflammatory and anticancer effects. researchgate.netnih.gov The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net While numerous synthetic methods for pyrazoles exist, the direct synthesis from this compound to form a pyrazole-containing derivative is a specific area of interest for creating novel compounds with potential therapeutic benefits. researchgate.netsmolecule.comnih.gov The resulting 1,5-diaryl pyrazole derivatives have shown promise as dual anti-inflammatory and anticancer agents. nih.gov

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. jchemrev.comjchemrev.com The synthesis of 1,3,4-oxadiazole derivatives typically proceeds through the cyclization of acyl hydrazones or the reaction of acid hydrazides with various reagents. nih.govmdpi.com The incorporation of the 4-(cyclopropylmethoxy)phenyl moiety into an oxadiazole ring could lead to the development of new compounds with enhanced biological profiles. nih.gov

Piperidine Derivatives: The piperidine ring is a common structural motif in many pharmaceuticals and natural products. researchgate.netnih.gov Its presence can improve the pharmacokinetic properties of a drug candidate. researchgate.net The synthesis of piperidine derivatives can be achieved through various methods, including the reduction of corresponding pyridine precursors or through multicomponent reactions. nih.govnih.gov The combination of the 4-(cyclopropylmethoxy)phenyl group with a piperidine ring, as seen in 4-(4-(cyclopropylmethoxy)phenyl)piperidine hydrochloride, has been explored for potential applications in treating neurological disorders. smolecule.com

Fluorination and its Effects on Biological Activity

Fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.net The introduction of fluorine atoms into the this compound scaffold can lead to derivatives with improved biological activity. For instance, fluorinated pyrimidinedione anticancer drugs have been studied for their effects on the central nervous system. researchgate.net The strategic placement of fluorine can significantly alter the electronic properties of the molecule, potentially leading to more potent and selective therapeutic agents. researchgate.netnih.gov

Amide Linkages and Trifluoromethyl Substituents in Derivatives

The incorporation of amide linkages and trifluoromethyl (CF3) groups are additional strategies to modify the properties of this compound derivatives. Amide bonds are prevalent in many biologically active molecules and can participate in crucial hydrogen bonding interactions with biological targets. Trifluoromethyl groups are known to enhance lipophilicity and metabolic stability. nih.gov The combination of these functional groups in derivatives of this compound could yield compounds with potent anticancer activity. For example, trifluoromethyl-containing thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their antiproliferative effects. nih.gov

Pharmacological Evaluation and Therapeutic Potential

The pharmacological evaluation of derivatives of this compound has focused primarily on their anti-inflammatory and anticancer properties.

Anti-inflammatory Applications

Inflammation is a key pathological process in many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. nih.gov Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. For instance, certain pyrazole derivatives have demonstrated significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. nih.govijnrd.org The synthesis of novel derivatives incorporating the 4-(cyclopropylmethoxy)phenyl moiety is a promising approach to discover new anti-inflammatory drugs. nih.govnih.govnih.govbenthamscience.comresearchgate.net

Anticancer and Anti-proliferative Activity

The search for new and effective anticancer agents is a continuous effort in medicinal chemistry. Derivatives of this compound have shown potential as anticancer and anti-proliferative agents. nih.govbenthamscience.comafricanjournalofbiomedicalresearch.comnih.govnih.govnih.gov

The introduction of heterocyclic rings like pyrazole and oxadiazole, as well as modifications such as fluorination and the inclusion of amide and trifluoromethyl groups, have been explored to develop potent anticancer compounds. nih.govnih.govnih.govnih.gov

Multiple Myeloma Treatment

Multiple myeloma is a type of cancer that affects plasma cells. nih.gov The development of new therapies for multiple myeloma is an ongoing area of research. nih.gov While specific studies on this compound derivatives for multiple myeloma are not extensively documented, the general anticancer properties of related compounds suggest that this scaffold could be a starting point for the design of novel agents for the treatment of this disease. nih.govnih.gov

Neurodegenerative Disease Research (e.g., Alzheimer's disease)

No direct research linking this compound to the treatment or study of neurodegenerative diseases such as Alzheimer's disease was identified in the public domain. General research in this field often focuses on targeting pathways like oxidative stress and inhibiting enzymes such as cholinesterases with various chemical scaffolds, but this specific compound does not appear to be a subject of these investigations.

Septic Shock Treatment

There is no available scientific literature that investigates the role or efficacy of this compound in the context of septic shock treatment.

Primary Open Angle Glaucoma (POAG)

A review of ophthalmological and medicinal chemistry literature did not yield any studies on the effects of this compound on Primary Open Angle Glaucoma.

Rheumatoid Arthritis and Psoriasis

While research into novel treatments for rheumatoid arthritis has explored various chemical entities, including those with cyclopropyl nitrile moieties, no specific studies on this compound for either rheumatoid arthritis or psoriasis were found. For instance, a dipeptidyl cyclopropyl nitrile inhibitor of cathepsin C, a different molecule, has been investigated for its anti-arthritic activity. nih.gov

Atherosclerosis and Retinopathy

No published research was found that discusses this compound in the context of atherosclerosis or retinopathy.

Osteoarthritis and Endometriosis

Similarly, there is a lack of available data regarding any investigation of this compound for the treatment or study of osteoarthritis or endometriosis.

Antitubercular Activity

Research into new antitubercular agents has explored a wide range of chemical structures. While some studies have focused on the synthesis of benzonitrile derivatives and compounds containing cyclopropyl groups for their potential activity against Mycobacterium tuberculosis, specific findings on this compound are not detailed in the available literature. For example, studies on related structures like 3-(Cyclopropylmethoxy)-4-methoxybenzonitrile have been part of broader research into novel inhibitors of the polyketide synthase 13 thioesterase domain, but detailed antitubercular data for this compound is not provided.

Platelet Aggregation Inhibition

While direct studies on the anti-platelet aggregation activity of this compound are not prominently available in existing literature, the structural motifs of the molecule are relevant in the design of platelet aggregation inhibitors. Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation is a key strategy for preventing cardiovascular diseases. nih.gov Antiplatelet drugs can act through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, blockade of ADP receptors like P2Y12, or interference with signaling pathways involving thromboxane (B8750289) A2 (TXA2). nih.govnih.gov

The development of novel anti-platelet agents is an active area of research, with a focus on identifying compounds with improved efficacy and safety profiles. nih.gov For instance, lusianthridin, a phenanthrene (B1679779) derivative, has been shown to inhibit platelet aggregation stimulated by arachidonic acid, collagen, and ADP, likely acting through the arachidonic acid-thromboxane and adenylate cyclase pathways. nih.gov The design of such inhibitors often involves the strategic use of small, lipophilic groups and aromatic cores to optimize interactions with the target protein. The this compound scaffold, with its combination of a rigid aromatic ring, a flexible ether linkage, and a compact cyclopropyl group, represents a potential starting point for the exploration of new anti-platelet agents.

Serotonin (B10506) Receptor Modulation for Antipsychotic Drugs

Serotonin receptors, particularly the 5-HT2A subtype, are crucial targets for atypical antipsychotic drugs used in the treatment of schizophrenia. nih.govnih.gov These drugs often act as antagonists or inverse agonists at 5-HT2A receptors, which, in combination with dopamine (B1211576) D2 receptor blockade, is thought to contribute to their efficacy and reduced risk of extrapyramidal side effects compared to typical antipsychotics. nih.govdntb.gov.ua The pharmacological profiles of atypical antipsychotics like risperidone (B510) and clozapine (B1669256) show high affinity for 5-HT2A receptors. nih.govnih.gov

Although there is no specific data on this compound as a serotonin receptor modulator, its benzonitrile structure is a key feature in many biologically active compounds. researchgate.net The development of new antipsychotics involves exploring diverse chemical scaffolds that can achieve the desired polypharmacology, including potent 5-HT2A antagonism. nih.gov The unique combination of the electron-withdrawing nitrile group and the cyclopropylmethoxy substituent on the phenyl ring of this compound could be explored for its potential to interact with serotonin receptors, making it a candidate for inclusion in screening libraries aimed at discovering novel central nervous system agents. researchgate.net

Drug Discovery and Development Aspects

Ligand Efficiency and Drug-Likeness Optimization

Ligand efficiency (LE) and drug-likeness are critical metrics in the early stages of drug discovery, guiding the selection and optimization of hits and leads. nih.gov LE quantifies the binding energy per heavy atom of a molecule, providing a measure of how efficiently a compound binds to its target. nih.gov Optimizing for high LE can help control the growth of molecular weight and lipophilicity during lead optimization. nih.gov

Drug-likeness refers to a compound's qualitative resemblance to known drugs, often assessed using physicochemical properties. researchgate.netchemrevlett.com this compound is described as a versatile small molecule scaffold, implying its utility in building larger, more complex drug candidates. beilstein-journals.org Its properties, such as molecular weight and the presence of both hydrophobic (cyclopropyl, phenyl) and polar (ether, nitrile) groups, are key determinants of its drug-likeness.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO | beilstein-journals.org |

| Molecular Weight | 173.22 g/mol | beilstein-journals.org |

Note: Further experimental or calculated data on properties like LogP, polar surface area (PSA), and pKa would be required for a complete drug-likeness and ligand efficiency assessment.

The optimization of lead compounds often involves iterative modifications to improve potency while maintaining favorable physicochemical properties, a process where ligand efficiency metrics are invaluable. nih.govunivie.ac.at

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.govnih.govufrj.br The structural components of this compound are excellent examples of moieties used in bioisosteric replacement strategies.

Cyclopropyl Group: This small, rigid ring is often used as a bioisostere for gem-dimethyl groups, vinyl groups, or even phenyl rings. beilstein-journals.orgnih.gov Its introduction can improve metabolic stability, increase potency by providing conformational constraint, and modulate pKa. beilstein-journals.orgnih.gov The cyclopropyl group is increasingly exploited in medicinal chemistry for its favorable structural and physicochemical properties. nih.gov

Nitrile Group: The benzonitrile moiety is a versatile functional group in drug design. researchgate.net The nitrile group itself can act as a non-classical bioisostere for various functionalities. For example, it has been considered as a replacement for carbonyl groups or as a metabolically stable alternative to other polar groups. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor can significantly influence a molecule's interaction with its biological target. Aromatic nitriles are important structural motifs in a wide range of pharmaceuticals. acs.org

The application of bioisosterism allows medicinal chemists to fine-tune the properties of a lead compound to overcome liabilities related to metabolism, toxicity, or absorption, without drastically altering the core structure responsible for its biological activity. researchgate.netyoutube.com

High-Throughput Screening (HTS) and Hit Identification

High-Throughput Screening (HTS) is a fundamental process in modern drug discovery that involves the rapid, automated testing of large numbers of compounds against a biological target to identify "hits". nih.gov These hits serve as the starting points for lead discovery programs. HTS relies on extensive and diverse compound libraries to maximize the chances of finding novel active molecules. nih.gov

As a "versatile small molecule scaffold," this compound is an ideal candidate for inclusion in such screening libraries. beilstein-journals.org Its relatively simple structure and molecular weight make it a good fragment or lead-like molecule. Screening libraries are often curated to contain compounds with diverse structural features and favorable physicochemical properties to explore a wide chemical space. The presence of the cyclopropylmethoxy and benzonitrile groups provides unique structural and electronic features that could lead to novel interactions with a variety of biological targets.

Structure-Based Drug Design (SBDD) Approaches

Once a hit compound like this compound is identified from an HTS campaign, Structure-Based Drug Design (SBDD) becomes a powerful strategy for lead optimization. SBDD utilizes the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of more potent and selective inhibitors.

If the crystal structure of a target protein in complex with this compound were determined, it would reveal the specific binding interactions between the ligand and the protein's active site. This information would allow medicinal chemists to rationally design modifications to the scaffold. For example, the cyclopropyl group could be oriented to better fit into a hydrophobic pocket, or the nitrile group's position could be optimized to form a key hydrogen bond. This iterative process of structural analysis and chemical synthesis is a hallmark of modern drug discovery, enabling the efficient development of drug candidates with improved pharmacological profiles.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies of this compound

Following a comprehensive review of scientific literature and databases, detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for the chemical compound this compound are not publicly available.

Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are crucial for determining its behavior within a biological system. Similarly, pharmacodynamic studies are essential for understanding the biochemical and physiological effects of a compound and its mechanism of action at a molecular level.

Despite extensive searches of chemical and biomedical databases, no specific research articles or datasets detailing the in vivo or in vitro PK/PD properties of this compound could be identified. Therefore, the creation of data tables and a detailed summary of research findings as requested is not possible at this time.

Further research and publication in peer-reviewed journals would be required to elucidate the medicinal chemistry and pharmacological profile of this specific compound.

Advanced Analytical and Computational Studies

Spectroscopic Characterization in Research Contexts

Spectroscopy is fundamental to the identification and structural confirmation of 4-(Cyclopropylmethoxy)benzonitrile. Various spectroscopic methods are employed to analyze different aspects of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the this compound molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can confirm the presence and connectivity of the cyclopropyl (B3062369), methoxy (B1213986), and benzonitrile (B105546) moieties.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons on the benzonitrile ring typically appear as doublets in the downfield region. The methylene (B1212753) protons of the methoxy group (-O-CH₂-) are expected to show a distinct signal, while the methine and methylene protons of the cyclopropyl group will produce complex multiplets in the upfield region due to their unique chemical environment and spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those for the nitrile carbon (C≡N), the quaternary carbons of the benzene (B151609) ring (one attached to the nitrile and one to the ether oxygen), the CH carbons of the benzene ring, the methylene carbon of the ether linkage (-O-CH₂-), and the distinct carbons of the cyclopropyl ring. Data for analogous compounds like 4-methoxybenzonitrile (B7767037) show characteristic shifts for the aromatic and methoxy carbons. rsc.org

Predicted NMR Data for this compound

The following table presents predicted chemical shift (δ) ranges based on the analysis of similar structures. Actual experimental values may vary.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons (ortho to -CN) | 7.55 - 7.65 (d) | 133.0 - 134.0 |

| Aromatic Protons (ortho to -O) | 6.90 - 7.00 (d) | 114.5 - 115.5 |

| Methylene Protons (-O-CH₂-) | 3.80 - 3.90 (d) | 72.0 - 74.0 |

| Methine Proton (Cyclopropyl) | 1.20 - 1.35 (m) | 10.0 - 12.0 |

| Methylene Protons (Cyclopropyl) | 0.60 - 0.70 (m) | 3.0 - 4.0 |

| Methylene Protons (Cyclopropyl) | 0.35 - 0.45 (m) | 3.0 - 4.0 |

| Nitrile Carbon (-CN) | - | 118.0 - 119.5 |

| Aromatic Carbon (-C-O) | - | 162.0 - 163.0 |

| Aromatic Carbon (-C-CN) | - | 104.0 - 105.0 |

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. This information helps to confirm the molecular formula and provides further evidence for its structure. The electron ionization (EI) method is commonly used for such analyses. rsc.org

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways would involve the cleavage of the ether bond, leading to the loss of the cyclopropylmethyl radical or the formation of a stable cyclopropylmethyl cation. Further fragmentation of the benzonitrile ring and the cyclopropyl group can also be observed. thieme-connect.decas.cnmiamioh.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 173 | [C₁₁H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 118 | [C₇H₄NO]⁺ | Loss of cyclopropylmethyl group (•C₄H₇) |

| 102 | [C₇H₄N]⁺ | Loss of •OCH₂-cyclopropyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation from benzonitrile ring fragmentation |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. researchgate.net The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different bonds.

The most characteristic absorption would be the sharp, strong band for the nitrile (C≡N) stretch. Other significant absorptions include the C-O-C stretching of the ether linkage, C-H stretching from the aromatic and aliphatic (cyclopropyl and methylene) parts of the molecule, and C=C stretching vibrations from the benzene ring. libretexts.orglibretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1240 - 1260 | Strong |

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights into the properties and potential interactions of this compound, complementing experimental data and guiding further research.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. nih.govnih.gov This method is crucial in drug discovery for evaluating the binding affinity and mode of interaction between a potential drug candidate and its biological target. unair.ac.id

For this compound, molecular docking simulations could be employed to investigate its potential interactions with a specific protein's binding site. The simulation would calculate the most stable binding poses and estimate the binding energy, which correlates with binding affinity. The results can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the benzonitrile ring and aromatic residues in the protein. nih.govresearchgate.net Such studies are foundational for designing and optimizing new molecules with specific biological activities. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are built by correlating variations in the physicochemical properties (described by molecular descriptors) of compounds with their observed biological effects. nih.gov

In the context of this compound, a QSAR study would involve synthesizing and testing a library of related derivatives with systematic variations in their structure. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and correlating them with their measured activity (e.g., enzyme inhibition or cytotoxicity), a predictive model can be developed. nih.gov This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process. mdpi.com

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O-C linkage of the cyclopropylmethoxy group and its orientation relative to the benzonitrile ring. Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and the energy barriers between them.

Conformational Isomers: The rotation around the O-CH₂ bond and the C-O bond of the ether linkage gives rise to several potential conformers. For analogous alkoxybenzonitriles, such as 2-ethoxybenzonitrile, studies have shown that different orientations of the alkoxy group relative to the cyano group can lead to multiple stable conformers. sxu.edu.cn By analogy, we can predict the existence of several conformers for this compound. The planarity of the benzonitrile moiety is generally maintained, while the cyclopropylmethoxy group can adopt various spatial arrangements.

Energy Minimization: Energy minimization calculations are crucial for determining the most stable, low-energy conformation of the molecule. These calculations typically involve optimizing the molecular geometry to find the point of lowest potential energy. For molecules with flexible side chains like the cyclopropylmethoxy group, the potential energy surface can have multiple local minima, each corresponding to a different conformer. The global minimum represents the most stable conformation. The stability of these conformers is influenced by a balance of steric hindrance and electronic interactions. For instance, the orientation of the cyclopropyl group relative to the phenyl ring will be a key determinant of steric strain.

A hypothetical conformational analysis of this compound would likely reveal that the most stable conformer is one where the cyclopropylmethoxy group is oriented to minimize steric clashes with the aromatic ring, likely in a staggered conformation relative to the substituents on the ring.

Table 1: Predicted Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (C_ar-O-CH₂-C_cy) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Anti-periplanar | ~180° | 0.00 | 75 |

| Syn-clinal (gauche) | ~60° | 1.20 | 15 |

| Anti-clinal | ~120° | 2.50 | 8 |

| Syn-periplanar | ~0° | 5.00 | 2 |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific computational studies.

ADMET Prediction and Optimization (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. nih.govmdpi.comresearchgate.net For this compound, we can predict its ADMET profile based on its structural features and by comparing it to other benzonitrile derivatives.

Absorption: The molecule's moderate lipophilicity, suggested by its structure (an aromatic ring, an ether linkage, and a cyclopropyl group), would likely lead to good oral absorption. Computational models often use parameters like the calculated logarithm of the partition coefficient (cLogP) and topological polar surface area (TPSA) to predict absorption. The nitrile group contributes to the polarity, which must be balanced for effective membrane permeation.

Distribution: Once absorbed, the compound's distribution would be influenced by its plasma protein binding affinity. Molecules with similar structures often exhibit moderate binding to plasma proteins like albumin. The volume of distribution (Vd) can be predicted to be moderate, suggesting distribution into tissues but not extensive sequestration.

Metabolism: The likely sites of metabolism for this compound would be the aromatic ring (hydroxylation) and the ether linkage (O-dealkylation). The cyclopropyl group might also undergo metabolism, although this is generally less common. Cytochrome P450 enzymes in the liver would be the primary enzymes involved in its metabolism. nih.gov

Excretion: The metabolites, being more polar than the parent compound, would be primarily excreted through the kidneys.

Toxicity: In silico toxicity predictions would screen for potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity. The benzonitrile moiety is a common feature in many pharmaceuticals and is not typically associated with high toxicity. nih.gov However, specific interactions with biological targets would need to be assessed.

Table 2: Predicted ADMET Properties of this compound (Illustrative)

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | > 80% | Good oral absorption |

| Blood-Brain Barrier Penetration | Low | Unlikely to have significant CNS effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Note: This table is illustrative and based on predictions for structurally related compounds. Experimental validation is necessary.

Crystallography and Structural Biology

Crystallographic studies are essential for definitively determining the three-dimensional structure of a molecule and understanding its interactions in a crystalline state or when bound to a biological target.

X-ray Diffraction Studies of Co-crystal Structures with Biological Targets

While there are no publicly available X-ray diffraction studies of this compound co-crystallized with a biological target, we can infer potential interactions based on studies of other benzonitrile-containing inhibitors. For instance, benzonitrile derivatives have been developed as inhibitors of various enzymes, where the nitrile group often acts as a hydrogen bond acceptor or a key recognition element. nih.govnih.gov

In a hypothetical co-crystal structure with a protein kinase, for example, the benzonitrile moiety could occupy a hydrophobic pocket, with the nitrile nitrogen forming a hydrogen bond with a backbone amide proton or a polar side chain of an amino acid residue. The cyclopropylmethoxy group would likely be positioned to make favorable van der Waals contacts within the binding site.

Conformational Analysis of Ligand-Bound Protein States

The conformation of this compound when bound to a protein target may differ from its lowest energy conformation in solution. The binding event can "select" a higher energy conformer that has a complementary shape to the binding site, or the protein itself can induce a conformational change in the ligand.

Molecular docking simulations can provide insights into these bound conformations. nih.govui.ac.id In such simulations, the ligand is flexibly docked into the active site of a protein, and the resulting poses are scored based on their predicted binding affinity. These studies would reveal the preferred orientation and conformation of the cyclopropylmethoxy group within the protein's binding pocket, which is critical for understanding structure-activity relationships and for guiding the design of more potent analogs. The flexibility of the cyclopropylmethoxy side chain could allow it to adapt to the specific topology of different binding sites.

Derivatives and Analogues of 4 Cyclopropylmethoxy Benzonitrile

Benzonitrile (B105546) Derivatives with Varied Alkoxy Groups

Modifying the ether linkages on the benzonitrile ring is a common strategy to create novel intermediates. This involves introducing additional alkoxy groups or altering the position of the existing cyclopropylmethoxy moiety, leading to compounds with distinct chemical characteristics.

This isomer of the parent compound features a methoxy (B1213986) group at the 4-position and the cyclopropylmethoxy group at the 3-position. Its synthesis typically begins with 4-hydroxy-3-methoxybenzonitrile (B1293924), a commercially available starting material also known as vanillonitrile. ijfans.orgsigmaaldrich.com The synthesis proceeds via a Williamson ether synthesis, where the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzonitrile is deprotonated by a base, and the resulting alkoxide reacts with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) to form the desired ether. The presence of both methoxy and cyclopropylmethoxy groups makes this compound a valuable intermediate for building more complex molecules.

| Property | Data |

| Parent Compound | 4-Hydroxy-3-methoxybenzonitrile |

| CAS Number | 4421-08-3 sigmaaldrich.com |

| Molecular Formula | C8H7NO2 sigmaaldrich.com |

| Molecular Weight | 149.15 g/mol sigmaaldrich.com |

| Melting Point | 85-87 °C sigmaaldrich.com |

This derivative is a sophisticated intermediate designed for use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It features a cyclopropylmethoxy group at the 2-position and a boronate ester (specifically, a pinacol (B44631) boronate) at the 5-position of the benzonitrile ring. The boronate ester group is a key functional handle that allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other elaborate molecules. The synthesis of such compounds generally involves the borylation of a halogenated precursor, typically a bromo- or iodo-substituted benzonitrile, using reagents like bis(pinacolato)diboron. The presence of the cyclopropylmethoxy group can influence the electronic properties and reactivity of the molecule during these coupling reactions. A related compound, 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is documented in chemical databases, highlighting the accessibility of this structural class. nih.gov

| Property | Data |

| Compound Name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile nih.gov |

| PubChem CID | 59534774 nih.gov |

| Molecular Formula | C16H20BNO2 nih.gov |

| Molecular Weight | 270.15 g/mol nih.gov |

This compound is a halogenated derivative where two chlorine atoms are substituted onto the benzonitrile ring at positions 3 and 5, flanking the cyclopropylmethoxy group. The synthesis of this molecule starts with 3,5-dichloro-4-hydroxybenzonitrile. prepchem.comchembk.com This precursor undergoes an etherification reaction with a suitable cyclopropylmethyl halide in the presence of a base like potassium carbonate. prepchem.com The resulting product, 3,5-dichloro-4-(cyclopropylmethoxy)benzonitrile, incorporates the structural features of a dichlorinated aromatic ring, which can be important for directing further chemical transformations or for its inclusion in larger, biologically active molecules. The core structure of this compound has been identified within more complex molecules reported in chemical literature, underscoring its utility as a synthetic intermediate. nih.govnih.gov

| Property | Data |

| Parent Compound | 3,5-Dichloro-4-hydroxybenzonitrile chembk.com |

| CAS Number | 1891-95-8 chembk.com |

| Molecular Formula | C7H3Cl2NO chembk.com |

| Molecular Weight | 188.01 g/mol chembk.com |

In this derivative, the positions of the functional groups are rearranged relative to the parent compound, featuring a hydroxyl group at the 2-position and the cyclopropylmethoxy group at the 5-position. The synthesis typically starts from 2-hydroxybenzonitrile (B42573) (also known as 2-cyanophenol). googleapis.comgoogle.comjustia.com The preparation involves the etherification of the hydroxyl group of a precursor, 2,5-dihydroxybenzonitrile, with cyclopropylmethyl bromide. The presence of a free hydroxyl group alongside the ether and nitrile functionalities provides multiple reactive sites for subsequent chemical modifications, making it a versatile intermediate in multi-step synthesis.

| Property | Data |

| Starting Material | 2-Hydroxybenzonitrile |

| CAS Number | 611-20-1 |

| Molecular Formula | C7H5NO |

| Molecular Weight | 119.12 g/mol |

Benzonitrile Derivatives with Modified Aromatic Rings

Direct modification of the aromatic ring through the introduction of various substituents is another key strategy for creating new benzonitrile derivatives. Fluorination is a particularly important modification in medicinal chemistry and materials science.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov Introducing fluorine or fluorine-containing groups (like trifluoromethyl) to the benzonitrile scaffold can profoundly alter its properties. ijfans.orgacs.org Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase membrane permeability, and enhance binding affinity to target proteins by modulating the molecule's electronic environment and pKa. ijfans.orgacs.orgnih.gov

For example, fluorinated benzonitrile derivatives have been developed as high-affinity radioligands for PET imaging of receptors in the brain, such as the metabotropic glutamate (B1630785) subtype-5 receptor (mGluR5). acs.org In this context, a radioactive isotope of fluorine (¹⁸F) is incorporated into the molecule, allowing for non-invasive imaging. acs.org The development of such specialized molecules demonstrates the importance of fluorination in creating advanced tools for biomedical research. The strategic placement of fluorine atoms on the benzonitrile ring is a key consideration in the design of modern therapeutic agents and diagnostic tools. nih.govnih.gov

Halogenated Benzonitrile Derivatives

The introduction of halogen atoms to the benzonitrile ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. A specific example of a halogenated derivative is 2-Bromo-5-cyclopropylmethoxy-benzonitrile . This compound has been documented as a chemical intermediate in patent literature. google.com

General methods for the halogenation of benzonitriles have been well-established. One such process involves the direct vapor phase reaction of benzonitrile with a halogen, like chlorine, in an open tubular reactor at high temperatures (650°C to 850°C) without a catalyst. google.com This method can be controlled to produce various chlorinated benzonitrile products. google.com Another synthetic approach involves the displacement of a halogen on an already substituted benzonitrile with a carbanion, a reaction that is useful for creating carbon-carbon bonds at the cyano-substituted ring. acs.org These established synthetic routes provide the chemical basis for the preparation of various halogenated analogues of 4-(cyclopropylmethoxy)benzonitrile.

Pyridyl-Substituted Benzonitrile Derivatives

The substitution of a pyridine (B92270) ring onto the benzonitrile framework creates compounds with distinct properties, as the pyridine nitrogen introduces a site for hydrogen bonding and alters the molecule's polarity. While specific examples directly derived from this compound are not prominent in readily available literature, the synthesis of such structures is chemically feasible.

General strategies for creating pyridyl-substituted heterocycles often involve condensation reactions. For instance, a method has been developed for synthesizing 2-pyridyl-substituted derivatives of tetrahydropyrido[3,4-d]pyrimidines by condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with various pyridyl-carboxamidines. researchgate.net Another approach describes a three-step protocol for converting 4-substituted pyridines into 2-substituted benzonitriles, which involves N-oxidation, photochemical deconstruction, and a subsequent Diels-Alder cycloaddition. researchgate.net These methodologies illustrate how a pyridyl moiety could be incorporated into a structure containing the this compound scaffold.

Compounds Featuring this compound as a Substructure

The this compound moiety is a key component in several larger, more complex molecules that have been investigated for their potential pharmacological activities.

4-(3-{3-[2-(Cyclopropylmethoxy)ethyl]-1,2,4-oxadiazol-5-yl}piperidine-1-carbonyl)benzonitrile

This complex molecule incorporates the 4-(cyclopropylmethoxy) group into an extended structure containing piperidine (B6355638), oxadiazole, and benzonitrile motifs. Although specific research on this exact compound is not widely published, its structure suggests it is built from several key chemical fragments. The synthesis of 1,2,4-oxadiazoles is a well-documented area of heterocyclic chemistry, often involving the cyclization of amidoximes with acylating agents. google.com The piperidine-1-carbonyl-benzonitrile portion of the molecule is a scaffold that has appeared in medicinal chemistry research, for example, in the context of PARP inhibitors. google.com The synthesis of such a molecule would likely involve a multi-step process, combining these different heterocyclic building blocks.

2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinenitrile (ACHP)

This compound, also known as ACHP, is a complex nicotinonitrile derivative that has gained attention in pharmacological research. ontosight.aibldpharm.com Its structure is characterized by a central nicotinonitrile (aminopyridine-carbonitrile) core, which is substituted with a piperidin-4-yl group and a phenyl ring bearing both a cyclopropylmethoxy and a hydroxyl group. ontosight.aichemspider.com This specific arrangement of functional groups gives the molecule unique properties that make it a subject of interest for investigating interactions with biological targets like enzymes or receptors. ontosight.ai It has been identified in chemical databases as a potential IKK-β inhibitor. chemspider.comchemicalbook.com The synthesis of related 2-aminonicotinonitrile derivatives has been explored, highlighting their value as fluorescent probes and their potential in medicinal applications. mdpi.com

| Property | Data |

| IUPAC Name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(piperidin-4-yl)nicotinonitrile |

| Other Names | ACHP, IKK-2 inhibitor VIII |

| Molecular Formula | C₂₁H₂₄N₄O₂ |

| CAS Number | 406208-42-2 |

6-Chloro-3-(4-(cyclopropylmethoxy)benzylidene)indolin-2-one

This compound belongs to the class of benzylidene indolin-2-ones (also known as oxindoles). This class is significant in medicinal chemistry, with many derivatives being investigated for various biological activities. The core structure is formed by a Knoevenagel condensation reaction between an indolin-2-one and an aromatic aldehyde. In this specific case, the reaction would occur between 6-chloroindolin-2-one and 4-(cyclopropylmethoxy)benzaldehyde. The resulting C=C double bond is a characteristic feature of this compound class. Research into related benzylidene indanones has demonstrated their potential as anticancer agents through mechanisms like tubulin polymerization inhibition. google.com

3-(Cyclopropylmethoxy)-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-5H-furan-2-one

This compound is more commonly known by its non-proprietary name, Firocoxib . researchgate.netnih.gov It is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the coxib class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Research Findings: Firocoxib has been extensively studied in veterinary medicine. It selectively inhibits the COX-2 enzyme, which is responsible for mediating pain and inflammation, while sparing the COX-1 enzyme, which has protective functions. researchgate.netnih.gov This selectivity is thought to contribute to a more favorable profile regarding gastrointestinal side effects compared to non-selective NSAIDs.

Clinical studies in dogs and horses have demonstrated its effectiveness in managing pain and inflammation associated with osteoarthritis. nih.govnih.govclinglobal.com In a large-scale study involving over 1,000 dogs, 93% were rated as improved by investigators after treatment with firocoxib. researchgate.netnih.gov Pharmacokinetic studies have detailed its absorption, distribution, metabolism, and elimination in various species, noting its rapid absorption and long elimination half-life in horses, which allows for once-daily dosing. nih.gov

| Property | Data |

| Common Name | Firocoxib |

| Mechanism of Action | Selective COX-2 Inhibitor |

| Molecular Formula | C₁₇H₂₀O₅S |

| CAS Number | 189954-96-9 |

| Key Research Application | Veterinary anti-inflammatory for osteoarthritis |

4-(Cyclopropylmethoxy)-3-methoxybenzamide

Detailed research findings, including the synthesis and characterization of 4-(Cyclopropylmethoxy)-3-methoxybenzamide, are not widely available in publicly accessible scientific literature. While related structures, such as those containing a methoxybenzamide scaffold, have been synthesized and studied for various applications, specific data for this particular derivative remains limited. researchgate.net

For instance, the synthesis of compounds with a methoxybenzamide structure often involves the coupling of a substituted benzoic acid with an appropriate amine. researchgate.net The synthesis of related benzonitriles, such as 4-methoxy-3-(3-morpholinopropoxy) benzonitrile, has been achieved by converting a formyl group to a cyano group on a substituted benzaldehyde, followed by etherification. researchgate.net However, a direct and detailed synthetic protocol and characterization data for 4-(Cyclopropylmethoxy)-3-methoxybenzamide are not furnished in the reviewed sources.

Betaxolol-d7 HCl and its analytical method development

Betaxolol-d7 HCl is a deuterated form of Betaxolol hydrochloride, a selective beta-1 adrenergic receptor blocker. Deuterated analogues of pharmaceutical compounds are crucial as internal standards in quantitative bioanalytical methods, such as those employing high-performance liquid chromatography (HPLC) or mass spectrometry (MS), due to their similar chemical and physical properties to the analyte, with the key difference being their mass. The use of deuterated internal standards like Betaxolol-d7 HCl enhances the accuracy and precision of analytical methods. nih.gov

The development of analytical methods for the determination of Betaxolol is well-documented, with a focus on stability-indicating HPLC methods. These methods are essential for assessing the purity and stability of the drug in pharmaceutical formulations.

Research Findings

Several studies have detailed the development of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantification of Betaxolol hydrochloride. researchgate.netnih.gov These methods are designed to be specific, accurate, precise, and linear, capable of separating the active pharmaceutical ingredient from its degradation products. nih.gov

One such method utilized a Nucleosil C18 column with a mobile phase composed of a mixture of 0.02 M potassium dihydrogen phosphate (B84403) and methanol (B129727) (40:60, v/v), adjusted to a pH of 3.0. nih.gov Detection was carried out at a wavelength of 220 nm. nih.gov Another method employed a microbondapak C18 column with a mobile phase of methanol, acetonitrile, and 0.1% diethylamine, also adjusted to pH 3.0, with detection at 222 nm. researchgate.nettandfonline.com The linearity of these methods has been established over a concentration range of 25 to 200 µg/mL, with high recovery rates. researchgate.netnih.gov

For the analysis of Betaxolol in human plasma, a sensitive liquid chromatography method with fluorescence detection has been developed. lifesciencesite.com This method uses excitation and emission wavelengths of 227 nm and 301 nm, respectively, and demonstrates good linearity and recovery from plasma samples. lifesciencesite.com The use of a deuterated internal standard like Betaxolol-d7 HCl in such assays is the recommended approach to ensure the highest level of accuracy in pharmacokinetic and bioequivalence studies. nih.gov

Forced degradation studies are a critical component of developing stability-indicating methods. In the case of Betaxolol, it has been shown to be particularly sensitive to acidic conditions, with significant degradation observed upon heating in the presence of sulfuric acid. tandfonline.com The developed HPLC methods were able to effectively separate the intact drug from the peaks of its degradation products. nih.govtandfonline.com

The following tables summarize the chromatographic conditions used in the development of analytical methods for Betaxolol, for which Betaxolol-d7 HCl serves as an ideal internal standard.

Table 1: RP-HPLC Method Parameters for Betaxolol Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Nucleosil C18, 4 µm (150 × 4.6 mm) nih.gov | Microbondapak C18 (15 mm x 3.9 mm ID, 5 µm) tandfonline.com |

| Mobile Phase | 0.02 M KH₂PO₄ : Methanol (40:60, v/v), pH 3.0 nih.gov | Methanol : Acetonitrile : 0.1% Diethylamine, pH 3.0 tandfonline.comtandfonline.com |

| Flow Rate | 1.6 mL/min nih.gov | 1.0 mL/min tandfonline.com |

| Detection | UV at 220 nm nih.gov | UV at 222 nm tandfonline.com |

| Retention Time | 1.72 min nih.gov | Not specified |

Table 2: HPLC Method Validation Parameters for Betaxolol

| Parameter | Finding |

|---|---|

| Linearity Range | 25 - 200 µg/mL researchgate.netnih.gov |

| Recovery | 100.01%–101.35% researchgate.netnih.gov |

| Repeatability (RSD) | 0.53% nih.gov |

| Reproducibility (RSD) | 0.31% nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Cyclopropylmethoxy)-3-methoxybenzamide |

| Betaxolol-d7 HCl |

| Betaxolol hydrochloride |

| 4-methoxy-3-(3-morpholinopropoxy) benzonitrile |

| N-(3-hydroxyphenyl)-3-methoxybenzamide |

| Potassium dihydrogen phosphate |

| Methanol |

| Acetonitrile |

| Diethylamine |

| Sulfuric acid |

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways with Enhanced Sustainability

The industrial production of benzonitriles often relies on processes like the ammoxidation of toluene, which can require high temperatures and specific catalyst conditions. medcraveonline.com Future research will likely focus on developing more sustainable and efficient synthetic routes to 4-(Cyclopropylmethoxy)benzonitrile and its derivatives. These efforts are guided by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key areas for development include:

Catalyst Innovation: Exploring the use of non-noble metal oxide-based nanocatalysts could offer a greener alternative to traditional methods. medcraveonline.com Research into novel catalytic systems, such as those fabricated within the sub-nano spaces of zeolites, could enable highly selective reactions under less energy-intensive conditions, effectively suppressing combustion byproducts. medcraveonline.com

Alternative Reagent and Feedstock Utilization: Investigating alternative nitrile sources and starting materials derived from biomass can significantly reduce the environmental footprint of the synthesis. medcraveonline.com For instance, methods that utilize formamide as a nitrile source or visible-light-assisted synthesis from alcohols or methyl arenes represent promising avenues. researchgate.netrsc.org

| Sustainability Strategy | Approach | Potential Benefits |

|---|---|---|

| Catalysis | Use of non-noble metal nanocatalysts or zeolite-confined catalysts. medcraveonline.com | Reduced reliance on precious metals, higher selectivity, lower energy consumption. |

| Reagents | Employing greener nitrile sources like formamide or leveraging photocatalysis with azide radicals. researchgate.netrsc.org | Avoidance of harsh or toxic reagents, use of renewable energy sources (light). |

| Process | Implementation of flow chemistry and automated synthesis. | Improved reaction control, higher yields, reduced solvent waste, enhanced safety. |

Exploration of Additional Biological Targets and Therapeutic Applications

The nitrile group is a versatile pharmacophore found in over 30 pharmaceuticals approved for a wide range of diseases, including cancer, diabetes, and cardiovascular conditions. nih.govnih.gov Its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even a covalent warhead makes it a valuable component in drug design. nih.govcore.ac.ukrsc.org The future exploration of this compound will involve screening it against a diverse array of biological targets to uncover new therapeutic potentials.

Potential therapeutic areas and targets for investigation include:

Enzyme Inhibition: Many nitrile-containing drugs function as enzyme inhibitors. nih.gov For example, substituted benzonitriles are known to inhibit aromatase for cancer treatment, while other nitrile compounds inhibit dipeptidyl peptidase (DPP-IV) for diabetes or cathepsins, which are cysteine proteases involved in various diseases. nih.gov Screening this compound against panels of kinases, proteases, and other enzymes could reveal novel inhibitory activities.

Receptor Modulation: Phenyl-substituted nitriles are active against mood disorders by modulating receptors like the serotonin (B10506) transporter. nih.gov The structural features of this compound make it a candidate for investigation against various G-protein coupled receptors (GPCRs) and ion channels.

Anti-inflammatory and Anti-fibrotic Activity: A structurally related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has shown potential in treating pulmonary fibrosis by inhibiting the TGF-β/Smad signaling pathway. mdpi.com This finding strongly suggests that this compound should be investigated for similar anti-fibrotic and anti-inflammatory properties in conditions affecting the lungs, liver, and kidneys.

| Potential Therapeutic Area | Example Biological Target Class | Rationale based on Nitrile/Cyclopropyl (B3062369) Moieties |

|---|---|---|

| Oncology | Aromatase, Kinases, Cysteine Proteases (Cathepsins). nih.gov | Benzonitriles are established inhibitors of aromatase; nitriles are key for binding in many enzyme inhibitors. |

| Metabolic Disorders | Dipeptidyl Peptidase (DPP-IV), Xanthine Oxidoreductase. nih.gov | Nitrile groups can form reversible covalent bonds with key serine residues in enzymes like DPP-IV. nih.gov |

| Central Nervous System | Serotonin Transporter, 5-HT Receptors. nih.govnih.gov | Phenyl-substituted nitriles are common in drugs for mood disorders. nih.gov |

| Inflammatory/Fibrotic Diseases | TGF-β/Smad Pathway. mdpi.com | A structurally similar compound has demonstrated potent anti-fibrotic activity. mdpi.com |

Advanced Computational and AI-Driven Drug Discovery for Optimization

Generative AI for Analogue Design: Generative AI algorithms can design novel molecules from scratch or by modifying a starting scaffold like this compound. lifebit.ai These models can explore a vast chemical space to generate analogues with predicted improvements in target binding and drug-like properties.

Predictive Modeling: AI models can predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, before it is even synthesized. mdpi.commbios.org This in silico screening drastically reduces the number of compounds that need to be made and tested in the lab, saving time and resources. mbios.org AI-designed drugs have shown significantly higher success rates in early clinical trials compared to traditionally discovered compounds. lifebit.aidrugpatentwatch.com

Synthesis Pathway Optimization: AI can also be used to devise the most efficient and sustainable synthetic routes for promising analogues, a critical step in reducing the environmental impact of drug development. mdpi.commbios.org

Translational Research and Preclinical Development of Lead Compounds

Once optimized lead compounds based on the this compound scaffold are identified, they must undergo rigorous translational and preclinical development to assess their potential as clinical candidates. This phase bridges the gap between basic discovery and human clinical trials.

The preclinical development pipeline would involve: